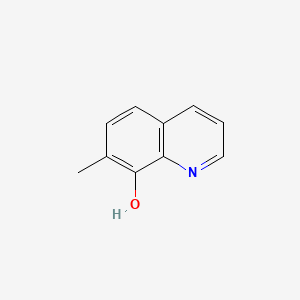
7-甲基喹啉-8-醇
描述
7-Methylquinolin-8-ol is a heterocyclic compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Methylquinolin-8-ol, has been a subject of numerous studies. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The InChI code for 7-Methylquinolin-8-ol is 1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Physical And Chemical Properties Analysis
7-Methylquinolin-8-ol is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 318.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 146.4±22.3 °C .
科学研究应用
-
Pharmaceutics and Materials Science
- Quinoline and its derivatives play a significant role in pharmaceutics and modern multi-purpose materials science .
- They are important in the synthesis of natural products and drug design .
- These compounds show pharmacological activity, particularly anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .
-
Fluorescence Probes and Sensors
- Quinoline derivatives are also well-established in their application as fluorescence probes and sensors .
- The photophysical properties of novel quinoline derivatives are studied by UV-Vis and steady-state fluorescence spectroscopies .
- The measurement of quantum yield may provide valuable information concerning potential application of these compounds as fluorescence probes .
-
Antioxidant Activity
- Certain derivatives of quinoline can act as scavengers of free radicals .
- In the human organism, oxidative damage plays an important role in the initiation and progression of various diseases .
- Various conditions such as UV irradiation and environmental pollution increase the concentration of reactive radical species .
- To regain stability, these particles undergo reduction, thus causing oxidative damage to biomolecules .
-
Industrial and Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Antimicrobial Activity
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Antimalarial Activity
-
Antidepressant and Anticonvulsant Activity
-
Antiviral Activity
-
Anti-Human Immunodeficiency Virus (HIV) Agents
-
Antihypertensive Effects
-
Anti-Inflammatory Effects
-
Treatment of Various Infections
未来方向
Quinoline and its derivatives, including 7-Methylquinolin-8-ol, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing greener and more efficient synthesis protocols, exploring new reactions, and investigating potential biological and pharmaceutical activities .
属性
IUPAC Name |
7-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOZEWPJSYBORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344104 | |
| Record name | 7-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinolin-8-ol | |
CAS RN |
5541-68-4 | |
| Record name | 7-Methyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



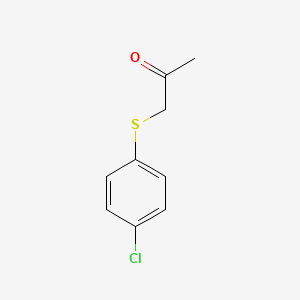
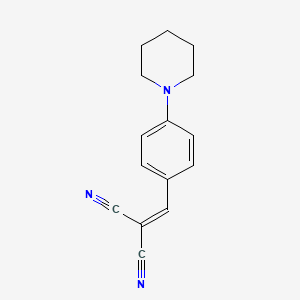
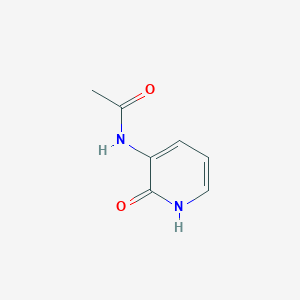
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)
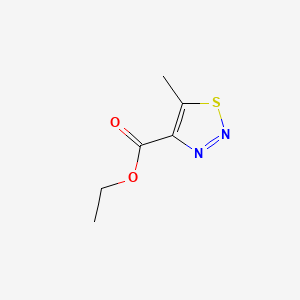

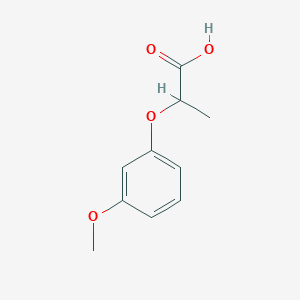
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
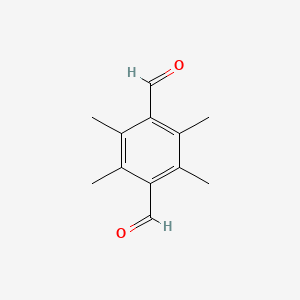
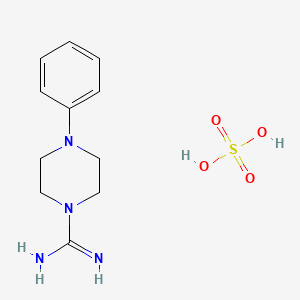
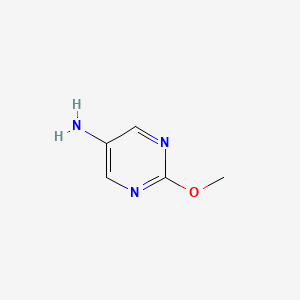
![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
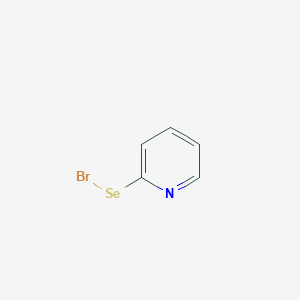
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)